REACTION_CXSMILES
|
[CH3:1][N:2]1[C:9](=[O:10])[CH:8]2[N:11](C(OCC3C=CC=CC=3)=O)[CH:4]([CH2:5][CH2:6][CH2:7]2)[C:3]1=[O:22].[H][H]>C(OCC)(=O)C.[Pd]>[CH3:1][N:2]1[C:9](=[O:10])[CH:8]2[NH:11][CH:4]([CH2:5][CH2:6][CH2:7]2)[C:3]1=[O:22]
|
Name
|
benzyl 3-methyl-2,4-dioxo-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate
|
Quantity
|
742 mg
|
Type
|
reactant
|
Smiles
|
CN1C(C2CCCC(C1=O)N2C(=O)OCC2=CC=CC=C2)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C2CCCC(C1=O)N2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 377 mg | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |